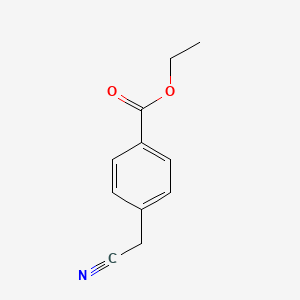

Ethyl 4-(cyanomethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZDJXZPSPNHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475297 | |

| Record name | ethyl 4-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83901-88-6 | |

| Record name | ethyl 4-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Cyanomethyl Benzoate

Strategic Approaches to Introducing the para-Cyanomethyl Moiety

A key step in the synthesis of ethyl 4-(cyanomethyl)benzoate is the introduction of the cyanomethyl group (-CH2CN) at the para position of the benzoate (B1203000) ring. This is typically achieved through a two-step process involving benzylic halogenation followed by cyanation.

Nucleophilic Substitution Reactions of Benzylic Halides

This classical approach involves the conversion of an alkyl benzoate to a benzylic halide, which then undergoes nucleophilic substitution with a cyanide salt.

The synthesis often commences with the selective halogenation of a commercially available starting material like ethyl 4-methylbenzoate. chemicalbook.comsigmaaldrich.com Benzylic bromination is a common method, where reagents such as N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN are used to selectively introduce a bromine atom at the benzylic position. google.com Alternatively, direct bromination using liquid bromine at elevated temperatures can be employed, though this may lead to ester cleavage as a side reaction. google.com Careful control of reaction conditions, such as temperature and the rate of bromine addition, is crucial to maximize the yield of the desired ethyl 4-(bromomethyl)benzoate (B8499459) and minimize the formation of byproducts like the benzal bromide. google.com

Below is a table summarizing the effect of bromine concentration on the thermal bromination of ethyl 4-methylbenzoate in chlorobenzene (B131634) at 145°C. google.com

| Molar Ratio (Br2/Substrate) | Ethyl 4-(bromomethyl)benzoate (%) | Ethyl 4-(dibromomethyl)benzoate (%) |

| 0.2 | 20.1 | 0.4 |

| 0.4 | 38.2 | 1.6 |

| 0.6 | 54.1 | 4.1 |

| 0.8 | 65.2 | 9.0 |

| 1.0 | 68.9 | 16.9 |

This table illustrates the formation of the desired monobrominated product alongside the dibrominated byproduct at varying bromine concentrations.

The resulting benzylic halide, typically ethyl 4-(bromomethyl)benzoate, is then subjected to a cyanation reaction. This nucleophilic substitution is commonly carried out using an inorganic cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). wikipedia.orgthieme-connect.de The reaction is often performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to facilitate the dissolution of the cyanide salt and promote the SN2 reaction mechanism. taylorandfrancis.com Controlling the reaction temperature is important to prevent side reactions. The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or nitrogen atom. thieme-connect.de While the use of sodium or potassium cyanide generally favors the formation of the desired nitrile, isonitrile formation can sometimes be a competing side reaction. thieme-connect.de

Phase-Transfer Catalysis in Cyanation Processes

To improve the efficiency and safety of the cyanation step, phase-transfer catalysis (PTC) has emerged as a powerful technique. phasetransfer.comepa.gov This methodology is particularly advantageous for reactions involving a water-soluble nucleophile (like NaCN) and an organic-soluble substrate (like the benzylic halide). phasetransfercatalysis.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transport of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs. epa.govphasetransfercatalysis.com

The use of PTC offers several benefits:

Milder reaction conditions: Reactions can often be carried out at lower temperatures.

Increased reaction rates: The catalyst enhances the availability of the nucleophile in the organic phase.

Reduced use of organic solvents: In some cases, the reaction can be performed in a biphasic system with minimal or no organic solvent. taylorandfrancis.com

Suppression of side reactions: By minimizing the concentration of the nucleophile in the organic phase at any given time, side reactions can be suppressed.

Research has shown that the efficiency of the phase-transfer catalyst can be influenced by its structure. epa.gov The choice of solvent also plays a crucial role, with inert solvents like toluene (B28343) often being preferred over more reactive ones like methylene (B1212753) chloride. phasetransfercatalysis.com

Esterification Pathways for the Benzoate Scaffold

An alternative synthetic route to this compound involves the esterification of a pre-existing benzoic acid scaffold that already contains the cyanomethyl group.

Fischer Esterification from 4-(Cyanomethyl)benzoic Acid using Acid Catalysis

This approach starts with 4-(cyanomethyl)benzoic acid. The esterification is then carried out using the Fischer esterification method, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, and/or the water formed during the reaction is removed. masterorganicchemistry.comtcu.edu

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. organic-chemistry.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. organic-chemistry.org Microwave-assisted Fischer esterification has also been explored as a method to accelerate the reaction and improve yields. researchgate.net

| Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Sulfuric Acid | Ethanol | 15 | - |

| Sulfuric Acid (Microwave) | Ethanol | 0.25 | High |

| Hafnium(IV) or Zirconium(IV) salts | - | - | - |

This table provides a comparison of different catalytic systems for Fischer esterification, highlighting the potential for rate enhancement with microwave irradiation.

Coupling Reagent-Mediated Esterification Protocols for Mild Conditions

The formation of an ester bond from a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. For substrates sensitive to harsh conditions like high temperatures or strong acids, coupling reagent-mediated esterification offers a mild and effective alternative. These reagents activate the carboxylic acid group of 4-(cyanomethyl)benzoic acid, facilitating nucleophilic attack by ethanol under gentle conditions. iris-biotech.de

The choice of coupling reagent is crucial for optimizing yield and purity. iris-biotech.de Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are a classic example. In a typical protocol analogous to the synthesis of similar esters, the carboxylic acid is dissolved in a solvent like dichloromethane (B109758) (DCM), to which DCC and the alcohol (ethanol) are added. chemicalbook.com The reaction is often facilitated by a catalytic amount of 4-(dimethylamino)pyridine (DMAP). chemicalbook.com The primary drawback of DCC is the formation of the dicyclohexylurea byproduct, which is largely insoluble in most organic solvents and must be removed by filtration. peptide.com

More advanced coupling reagents have been developed to improve efficiency and simplify purification. These are often based on phosphonium (B103445) or aminium salts, which convert the carboxylic acid into highly reactive activated species. sigmaaldrich.com Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues (PyBOP, HBTU, HATU) generate active esters that react readily with alcohols. peptide.comsigmaaldrich.com The reactivity of the active esters generated by these reagents generally follows the order: OAt (from HATU) > Oxyma > O-6-ClBt > OBt (from HBTU, PyBOP). sigmaaldrich.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy to suppress potential side reactions and minimize racemization in chiral substrates. peptide.com

| Coupling Reagent Class | Examples | Mechanism/Characteristics | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate which acts as an active ester. iris-biotech.de | Widely available and effective. | Byproduct (urea) can be difficult to remove (especially for DCC). peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Generate highly reactive OBt or OAt active esters. sigmaaldrich.com | High reactivity, minimal racemization. peptide.com Good solubility in DMF. sigmaaldrich.com | BOP produces carcinogenic HMPA as a byproduct. peptide.com |

| Aminium/Uronium Salts | HBTU, HCTU, HATU, TSTU | Generate OBt, O-6-ClBt, or OAt active esters. sigmaaldrich.com | Generally fast reactions and high yields. HATU is among the most efficient reagents. sigmaaldrich.com | Can cause undesirable side reactions like guanidinylation of amines. sigmaaldrich.com |

| Oxyma-Based Reagents | COMU, PyOxim | Generate reactive Oxyma esters. sigmaaldrich.com | Perform better than HOBt-based reagents; not based on potentially explosive triazole compounds. sigmaaldrich.com | Reactivity may be slightly lower than HOAt-based reagents. sigmaaldrich.com |

One-Pot and Tandem Synthesis Strategies for Enhanced Efficiency

To improve process efficiency, reduce waste, and lower costs, one-pot or tandem (cascade) synthesis strategies are increasingly favored. These methods involve sequential reactions in a single reactor without the need to isolate and purify intermediate compounds. For this compound, a potential one-pot strategy involves starting from a precursor like ethyl 4-(chloromethyl)benzoate or ethyl 4-(bromomethyl)benzoate.

A relevant synthetic pathway is demonstrated in the preparation of the isomeric methyl 3-(cyanomethyl)benzoate. google.com This process begins with the cyanation of a methyl 3-(chloromethyl)benzoate (B8533320) intermediate. Adapting this to the target molecule, ethyl 4-(chloromethyl)benzoate would be treated with a cyanide salt, such as sodium cyanide, in a suitable solvent system. The reaction can be accelerated by using a phase-transfer catalyst, which facilitates the transport of the cyanide anion into the organic phase. google.com Following the completion of the cyanation reaction, the subsequent esterification step could theoretically be carried out in the same pot, although this often presents challenges related to solvent and reagent compatibility. More commonly, a streamlined two-step, one-pot process is designed where the starting material is converted to the cyanomethyl intermediate, followed by a workup and subsequent esterification. This still offers significant advantages over traditional multi-step syntheses with intermediate isolation. researchgate.net

Development of Sustainable and Scalable Synthetic Processes

The principles of green chemistry are critical in modern chemical manufacturing, emphasizing the need for processes that are not only efficient but also environmentally benign and scalable.

In other synthetic steps, such as cyanation, different solvents may be optimal. For instance, in the synthesis of a related cyanomethyl compound, methanol (B129727) was used as the solvent for the cyanation reaction, while toluene was employed for the subsequent extraction of the product. google.com The optimization process involves selecting a solvent that not only provides the best reaction medium but also facilitates easy product isolation and allows for recycling. The use of a solvent that can be easily distilled and reused, as demonstrated with methanol and toluene in the patent literature, is a key aspect of a sustainable process. google.com

| Reaction Type | Solvent Example | Purpose and Considerations |

|---|---|---|

| Esterification (Coupling Reagent) | Dichloromethane (DCM) | Inert solvent, good solubility for reactants. chemicalbook.com |

| Cyanation | Methanol | Polar solvent suitable for dissolving cyanide salts. Can be distilled for recycling. google.com |

| Extraction | Toluene | Effective for extracting the final ester product from an aqueous phase. Can be recovered via distillation. google.com |

| General Synthesis | Acetonitrile (B52724) | A polar aprotic solvent used in various organic transformations. orgsyn.org |

A major goal in sustainable synthesis is the reduction or elimination of catalysts and the development of processes where byproducts can be recycled. While many esterification methods rely on catalysts like DMAP, research is ongoing to develop catalyst-free alternatives. chemicalbook.com

More significantly, the concept of recyclability can be extended to the coupling reagents themselves and their byproducts. A notable advancement is the development of recyclable coupling reagents, such as Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). nih.gov This type of reagent is designed so that its byproducts can be easily recovered and chemically converted back into the original reagent, creating a closed-loop system. nih.gov This approach dramatically reduces chemical waste and improves the cost-effectiveness of the synthesis.

Furthermore, process design can incorporate the recycling of other materials. As mentioned previously, solvents like methanol and toluene used in the synthesis of cyanomethyl benzoates can be distilled from the reaction and extraction steps and reused in subsequent batches. google.com This not only reduces the consumption of raw materials but also minimizes the generation of solvent waste, a critical consideration for large-scale industrial production.

Reactivity and Mechanistic Investigations of Ethyl 4 Cyanomethyl Benzoate

Reactions of the Cyanomethyl Group

The cyanomethyl group, consisting of a nitrile (-C≡N) and an adjacent methylene (B1212753) (-CH2-) bridge, is a versatile functional handle for various chemical modifications.

Nitrile Group Reactivity: Cycloadditions and Nucleophilic Additions

The carbon-nitrogen triple bond of the nitrile group in ethyl 4-(cyanomethyl)benzoate is susceptible to attack by both nucleophiles and dipolar species.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles. A prominent example is the reaction with azides to form tetrazoles, or with nitrile oxides to furnish oxadiazoles. These reactions are typically thermally or catalytically mediated and provide a direct route to five-membered heterocyclic rings. For instance, the reaction of an aryl nitrile with sodium azide (B81097) and a Lewis acid can yield a tetrazole derivative.

Nucleophilic Additions: The electrophilic carbon atom of the nitrile group is a target for various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), add to the nitrile to form an intermediate imine anion. masterorganicchemistry.comlibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.comlibretexts.org For example, the reaction of this compound with a Grignard reagent, followed by an aqueous workup, would lead to the formation of a β-keto ester.

The nitrile group can also undergo nucleophilic attack by alcohols in the presence of an acid catalyst (Pinner reaction) to form imidates, which can be further hydrolyzed to esters.

Transformations to Amine and Carboxylic Acid Derivatives (e.g., Hydrolysis, Hydrogenation)

The nitrile group can be readily converted into other important functional groups, namely primary amines and carboxylic acids.

Hydrolysis: Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed to a carboxylic acid. google.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid. openstax.org Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. openstax.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. openstax.org This transformation would yield 4-(carboxymethyl)benzoic acid.

Hydrogenation: The nitrile group can be reduced to a primary amine, which would yield ethyl 4-(2-aminoethyl)benzoate. This reduction is typically achieved through catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide (PtO2), or palladium on carbon (Pd/C) under a hydrogen atmosphere. openstax.org Other reducing agents like lithium aluminum hydride (LiAlH4) can also be employed for this transformation. openstax.orglibretexts.org The reaction proceeds via the formation of an intermediate imine, which is further reduced to the amine. openstax.org

Table 1: Selected Conditions for Nitrile Group Transformations

| Transformation | Reagents and Conditions | Product |

|---|

Acidity of the Benzylic Methylene Protons and Subsequent Derivatizations

The methylene protons adjacent to both the aromatic ring and the electron-withdrawing nitrile group exhibit enhanced acidity, with an estimated pKa in the range of 20-25 in DMSO. indiana.eduorganicchemistrydata.org This allows for the facile deprotonation by a suitable base, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide, to generate a resonance-stabilized benzylic carbanion.

This carbanion is a potent nucleophile and can react with a variety of electrophiles, enabling the introduction of substituents at the benzylic position. Common derivatization reactions include:

Alkylation: Reaction with alkyl halides (R-X) to introduce alkyl groups.

Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxy nitriles.

Acylation: Reaction with acyl chlorides or anhydrides to yield β-keto nitriles.

These derivatization reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.

Reactions of the Ester Functionality

The ethyl ester group of this compound undergoes reactions typical of carboxylic acid esters, primarily involving nucleophilic acyl substitution.

Hydrolysis Mechanisms (e.g., Acid- or Base-Catalyzed, Enzymatic)

The ester can be cleaved to the corresponding carboxylic acid, 4-(cyanomethyl)benzoic acid, through hydrolysis.

Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester in the presence of an aqueous mineral acid, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uklibretexts.org Subsequent proton transfer and elimination of ethanol (B145695) regenerate the acid catalyst and yield the carboxylic acid. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is commonly achieved by heating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. youtube.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org The intermediate then collapses, expelling the ethoxide ion as the leaving group to form the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. libretexts.org Acidification of the reaction mixture is required to obtain the free carboxylic acid. youtube.com The rates of base-catalyzed hydrolysis are influenced by substituents on the benzene (B151609) ring; electron-withdrawing groups generally accelerate the reaction. chegg.comrsc.org

Enzymatic Hydrolysis: Certain enzymes, particularly lipases and esterases, can catalyze the hydrolysis of benzoate (B1203000) esters. semanticscholar.orgnih.govutupub.firesearchgate.net These biocatalytic reactions are often highly selective and occur under mild conditions. utupub.firesearchgate.net The mechanism typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the enzyme's active site. semanticscholar.org The serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. semanticscholar.org The rate and enantioselectivity of enzymatic hydrolysis can be influenced by the nature of the substituents on the aromatic ring and the specific enzyme used. semanticscholar.org

Table 2: Comparison of Hydrolysis Methods

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Acid-Catalyzed | Strong acid (e.g., H2SO4) | Reversible, requires heat |

| Base-Catalyzed | Strong base (e.g., NaOH) | Irreversible, forms carboxylate salt |

| Enzymatic | Lipase or Esterase | Mild conditions, high selectivity |

Transesterification Reactions for Ester Exchange

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. libretexts.orgucla.edu This reaction can be used to exchange the ethyl group of this compound for a different alkyl or aryl group.

The reaction is an equilibrium process and is typically driven to completion by using a large excess of the reactant alcohol. libretexts.orgucla.edu Transesterification can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium alkoxides). ucla.edu The acid-catalyzed mechanism is analogous to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org In the base-catalyzed process, an alkoxide ion serves as the nucleophile. ucla.edu For instance, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would yield mthis compound. researchgate.netconicet.gov.are3s-conferences.orgnih.gov

Aromatic Ring Functionalization and Substitution Patterns

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its two substituents: the para-cyanomethyl group (-CH₂CN) and the ethyl ester group (-COOEt). Both of these groups are electron-withdrawing, which has a profound impact on the susceptibility of the benzene ring to attack by both electrophiles and nucleophiles.

Influence of para-Cyanomethyl and Ester Groups on Electrophilic and Nucleophilic Aromatic Reactivity

The presence of electron-withdrawing substituents deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. This deactivation occurs because these groups reduce the electron density of the π-system of the benzene ring, making it less attractive to approaching electrophiles. Both the cyanomethyl and the ethyl ester groups exert their electron-withdrawing effects through a combination of inductive and resonance effects.

The ethyl ester group withdraws electron density primarily through its resonance effect, where the carbonyl group pulls electrons from the aromatic ring. The cyanomethyl group, while having a weaker resonance effect, is also electron-withdrawing due to the inductive effect of the cyano group. Consequently, this compound is significantly less reactive in electrophilic aromatic substitution reactions compared to benzene.

In terms of directing effects, both the ester and the cyanomethyl groups are meta-directing for electrophilic substitution. This is because the deactivation is most pronounced at the ortho and para positions due to resonance stabilization of the positive charge in the sigma complex intermediate. Therefore, electrophilic attack is most likely to occur at the meta positions (positions 3 and 5) relative to the ester group.

Conversely, the presence of strong electron-withdrawing groups is a prerequisite for nucleophilic aromatic substitution (SNAr) to occur. For SNAr to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. While the cyanomethyl and ester groups do withdraw electron density, they are not typically strong enough on their own to facilitate SNAr reactions under standard conditions. Generally, SNAr requires the presence of even stronger electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group.

The electronic effects of these substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Hammett Constants for Relevant Substituents

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| -COOEt (Ethoxycarbonyl) | +0.37 | +0.45 |

| -CH₂CN (Cyanomethyl) | +0.18 | +0.22 |

The positive Hammett constants for both the ethoxycarbonyl and cyanomethyl groups confirm their electron-withdrawing nature. The larger positive value for the para-ethoxycarbonyl group indicates it has a stronger electron-withdrawing effect compared to the cyanomethyl group. In this compound, the cumulative effect of these two para-substituents would be a significant deactivation of the ring towards electrophiles and a meta-directing influence.

Detailed research on the specific reaction kinetics of electrophilic or nucleophilic aromatic substitution on this compound is not extensively available. However, studies on related compounds, such as the nitration of methyl benzoate, show that the reaction proceeds to give the meta-substituted product as the major isomer. For instance, the nitration of methyl benzoate yields primarily methyl 3-nitrobenzoate. By analogy, the nitration of this compound would be expected to yield predominantly Ethyl 4-(cyanomethyl)-3-nitrobenzoate.

Applications As a Versatile Synthetic Intermediate and Building Block

Construction of Complex Molecular Architectures

The reactivity of the cyanomethyl group in Ethyl 4-(cyanomethyl)benzoate allows for its participation in various carbon-carbon bond-forming reactions, enabling the construction of elaborate and sterically demanding molecular architectures. This versatility is crucial in the synthesis of novel organic materials and biologically active molecules.

One notable example is the synthesis of ethyl 5-cyano-2-(dicyanomethyl)-2-methyl-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carboxylate. This complex bicyclic compound is assembled through a multi-step sequence where this compound or a derivative provides a key structural element. The reaction highlights the ability of the cyanomethyl group to undergo transformations that lead to the formation of multiple rings and chiral centers, demonstrating its importance in accessing unique three-dimensional molecular shapes.

Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are of paramount importance in drug discovery and materials science. This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic rings through diverse reaction pathways.

The activated methylene (B1212753) group in conjunction with the cyano group in precursors derived from this compound can participate in intramolecular cyclization reactions to form pyridine (B92270) rings. These reactions often proceed through the formation of an intermediate that possesses the necessary functionality to undergo ring closure, leading to highly substituted pyridine derivatives. While direct synthesis from γ-oxonitriles is a known method for pyridine synthesis, the functional handles in this compound offer a gateway to such precursors.

The synthesis of isoquinolinone derivatives, another important class of nitrogen-containing heterocycles, can be envisioned starting from precursors derived from this compound. The general strategy often involves the cyclization of ortho-substituted benzoyl compounds. By modifying the cyanomethyl group and the ester functionality, intermediates suitable for intramolecular cyclization to form the isoquinolinone core can be prepared.

The Gewald reaction, a powerful tool for the synthesis of 2-aminothiophenes, utilizes an α-cyanoester, a carbonyl compound, and elemental sulfur. wikipedia.orgderpharmachemica.comorganic-chemistry.orgarkat-usa.org this compound, possessing the requisite α-cyanoester moiety, is a suitable starting material for this reaction. By condensing it with a ketone or aldehyde in the presence of sulfur and a base, polysubstituted 2-aminothiophenes bearing a 4-ethoxycarbonylphenyl group can be readily prepared. wikipedia.orgderpharmachemica.comorganic-chemistry.orgarkat-usa.org

Furthermore, the reactivity of the cyanomethyl group can be harnessed for the synthesis of iminopyran ring systems. These reactions typically involve the condensation of the active methylene group with a suitable carbonyl-containing component, followed by cyclization.

Pyrazole (B372694) scaffolds are commonly synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. beilstein-journals.orgchim.itnih.govorganic-chemistry.org this compound can be transformed into a suitable 1,3-dielectrophilic precursor. Subsequent reaction with hydrazine or substituted hydrazines would lead to the formation of pyrazole rings, where one of the substituents is the 4-ethoxycarbonylphenyl group, providing a handle for further functionalization. beilstein-journals.orgchim.itnih.govorganic-chemistry.org

Precursor for Agrochemically Relevant Compounds

The structural motifs accessible from this compound are found in various agrochemicals, including fungicides, herbicides, and insecticides. The ability to introduce the 4-ethoxycarbonylphenyl group into different molecular frameworks makes it a valuable precursor in the synthesis of new and effective crop protection agents.

For instance, certain benzoate (B1203000) derivatives are known to exhibit insect growth regulating activity. kyushu-u.ac.jp The synthesis of novel carbamate (B1207046) fungicides has also been a focus of research, with structures that could potentially be derived from intermediates accessible from this compound. nih.gov Although direct, large-scale agrochemical production from this specific starting material is not widely documented in publicly available literature, its potential as a building block in the discovery and development of new agrochemically active compounds is significant. The diverse heterocyclic systems that can be synthesized from this compound are frequently investigated for their pesticidal properties. googleapis.com

Design and Synthesis of Analogs for Structure-Reactivity and Functional Studies

This compound serves as a valuable scaffold for the design and synthesis of analogs to probe structure-reactivity relationships and to develop new functional molecules. By systematically modifying its structure, researchers can gain insights into how changes in molecular architecture affect the chemical and physical properties of the resulting compounds.

Positional Isomerism and Substituent Effects

The placement of the cyanomethyl group on the benzene (B151609) ring significantly influences the electronic properties and reactivity of the molecule. The isomers of ethyl (cyanomethyl)benzoate—ethyl 2-(cyanomethyl)benzoate, ethyl 3-(cyanomethyl)benzoate, and this compound—exhibit different chemical behaviors due to the varying positions of the electron-withdrawing cyanomethyl group relative to the ethyl ester group. pearson.commasterorganicchemistry.comyoutube.com

The cyanomethyl group is generally considered an electron-withdrawing group, which affects the electron density distribution within the aromatic ring. This electronic effect influences the reactivity of the benzene ring towards electrophilic aromatic substitution and also modulates the reactivity of the ester group.

In electrophilic aromatic substitution reactions, the directing effect of the substituents on the benzene ring is crucial. The ethyl ester group is a deactivating, meta-directing group, while the cyanomethyl group's influence is more complex. The interplay of these two groups in the different isomers will result in different reactivity patterns and product distributions in substitution reactions. masterorganicchemistry.comyoutube.com

The acidity of the corresponding carboxylic acids (after hydrolysis of the ester) is also affected by the position of the cyanomethyl group. Generally, substituents in the ortho position have a more pronounced effect on the acidity of benzoic acids, often due to a combination of inductive and steric effects (the "ortho effect"). researchgate.net For electron-withdrawing groups like the cyanomethyl group, the ortho-isomer is expected to be the most acidic due to the proximity of the group to the carboxylic acid, which stabilizes the conjugate base. pearson.comresearchgate.net The acidity of the para and meta isomers will be influenced by the combination of inductive and resonance effects. pearson.com

A comparative analysis of the electronic properties of substituted benzoic acid derivatives can be illustrated with the following data on the pKa values of chlorobenzoic acids, which also have an electron-withdrawing substituent.

| Compound | pKa |

| Benzoic acid | 4.20 |

| 2-Chlorobenzoic acid | 2.94 |

| 3-Chlorobenzoic acid | 3.83 |

| 4-Chlorobenzoic acid | 3.99 |

This table demonstrates the effect of the position of an electron-withdrawing substituent on the acidity of benzoic acid. A similar trend would be expected for cyanomethyl-substituted benzoic acids.

Incorporation into Polyaromatic Systems

The functional groups of this compound provide reactive sites that can be utilized in the synthesis of larger, more complex polyaromatic systems. The cyanomethyl group, in particular, can undergo a variety of transformations. For instance, the methylene group adjacent to the cyano group is activated and can be involved in condensation and cyclization reactions.

While specific examples of the incorporation of this compound into polyaromatic systems are not extensively reported, the reactivity of its functional groups suggests several potential synthetic routes. For example, the cyanomethyl group can be a precursor to other functional groups that can then participate in cyclization reactions to form fused aromatic rings.

The development of synthetic methodologies for the construction of polyaromatic hydrocarbons is an active area of research due to their interesting electronic and optical properties. The use of versatile building blocks like this compound and its analogs could provide new pathways to novel polyaromatic structures.

Computational and Theoretical Studies on Ethyl 4 Cyanomethyl Benzoate

Molecular Structure and Conformation Analysis using Computational Chemistry

Computational chemistry provides essential tools for the detailed analysis of the molecular structure and conformational landscape of Ethyl 4-(cyanomethyl)benzoate. The flexibility of this molecule arises primarily from the rotation around several single bonds: the C-C bond connecting the ethyl group to the ester oxygen, the C-O bond of the ester, the C-C bond linking the ester to the benzene (B151609) ring, and the C-C bond of the cyanomethyl group.

Conformational analysis is typically initiated using molecular mechanics (MM) methods, which offer a rapid exploration of the potential energy surface to identify a broad range of possible low-energy structures. researchgate.net Subsequently, more accurate quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to optimize the geometries of these initial conformers and to calculate their relative energies with higher precision. nih.gov This process allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the atoms in the molecule, as well as other low-energy local minima that may be populated at room temperature.

Electronic Structure and Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic structure of molecules like this compound. researchgate.net DFT calculations can elucidate a variety of electronic properties, including the distribution of electrons, orbital energies, and the nature of chemical bonds. Functionals such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to obtain reliable predictions of molecular properties. researchgate.netdntb.gov.ua These calculations are fundamental for understanding the molecule's reactivity and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations that helps in predicting the chemical reactivity of a molecule. irjweb.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-withdrawing nature of the ester and cyano groups is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The HOMO is likely to be distributed over the benzene ring.

Table 1: Calculated FMO Properties of this compound

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.5 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 6.3 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

The distribution of electron density within a molecule is crucial for understanding its interactions and reactive sites. Mulliken population analysis is one method used to assign partial atomic charges, providing a quantitative measure of the charge localized on each atom. niscpr.res.in

A more intuitive and visual tool is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the cyano group, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential.

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying stationary points (reactants, products, intermediates) and transition states on the potential energy surface. researchgate.net This is particularly useful for studying reactions like thermal eliminations.

For this compound, a possible thermal decomposition pathway is a cis-elimination reaction, which is common for esters. rsc.orgtestbook.com This reaction would involve the formation of a six-membered cyclic transition state, leading to the elimination of ethylene (B1197577) and the formation of 4-(cyanomethyl)benzoic acid. researchgate.net Quantum chemical calculations can be used to locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy of the reaction. lu.se Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactant (ester) and the products (alkene and carboxylic acid). researchgate.net Such studies provide detailed mechanistic insights that are often difficult to obtain experimentally. researchgate.net

Computational Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules of this compound interact with each other in the solid or liquid phase is governed by non-covalent intermolecular forces. Computational modeling can accurately describe these interactions, which include hydrogen bonding and π-π stacking.

Although this compound does not have strong hydrogen bond donors, the oxygen atoms of the ester group and the nitrogen of the cyano group can act as hydrogen bond acceptors. It can, therefore, form hydrogen bonds with other molecules that do possess donor groups (e.g., water, alcohols).

A significant interaction for this aromatic compound is π-π stacking. scirp.org The benzene rings of adjacent molecules can stack on top of each other, driven by a combination of electrostatic and dispersion forces. researchgate.net Computational studies can identify the preferred stacking geometries, which are typically parallel-displaced or T-shaped, rather than a direct face-to-face arrangement, to minimize electrostatic repulsion. acs.org The strength of these π-π interactions can be calculated, providing insight into the cohesive energy of the material and influencing properties such as melting point and crystal packing. mdpi.comnih.gov DFT methods that include corrections for dispersion effects are particularly important for accurately modeling these weak interactions. scirp.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analog Design

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. drugdesign.org These approaches are invaluable in the rational design of new analogs with enhanced or desired properties.

For this compound, QSAR models could be developed by synthesizing a library of derivatives with varied substituents on the benzene ring or modifications to the ester and cyanomethyl groups. The biological activity of these compounds would be experimentally determined, and then a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each analog. Statistical methods are then used to build a QSAR model that correlates a subset of these descriptors with the observed activity. nih.gov

Once a statistically robust QSAR model is established, it can be used to predict the activity of novel, yet-to-be-synthesized analogs. This predictive capability allows for the virtual screening of large numbers of potential compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources in the drug discovery and materials science fields.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Computational and theoretical studies utilizing molecular dynamics (MD) simulations provide crucial insights into the conformational landscapes of molecules and the influence of solvent environments on their structural preferences. While specific MD simulation studies exclusively focused on this compound are not extensively available in publicly accessible literature, the conformational behavior and solvent effects can be inferred from studies on structurally related compounds such as other benzoate (B1203000) esters and substituted benzene derivatives.

Molecular dynamics simulations for a molecule like this compound would primarily investigate the rotational barriers and conformational preferences around its key single bonds. The flexibility of the molecule is dictated by the rotation around the C(aryl)-C(methylene) bond, the C(methylene)-C(nitrile) bond, the C(aryl)-C(ester) bond, and the bonds within the ethyl ester group. These rotations give rise to a complex potential energy surface with various local minima corresponding to different stable conformations.

Solvent effects play a significant role in modulating the conformational equilibrium. The polarity of the solvent can have a pronounced effect on the stability of different conformers. In polar solvents, conformations with a higher dipole moment are generally favored and stabilized, whereas in nonpolar solvents, less polar conformations may be more prevalent. For instance, computational studies on flexible molecules have demonstrated that the conformational profile can vary significantly between solvents like chloroform (B151607) (less polar) and dimethyl sulfoxide (B87167) or water (more polar). This is due to the differential solvation of the various conformers.

In the case of this compound, the presence of the polar cyanomethyl and ester groups suggests that its conformational landscape would be sensitive to the solvent environment. Molecular dynamics simulations in explicit solvent models would be necessary to accurately capture the specific hydrogen bonding and dielectric effects of different solvents on the conformational preferences. Such simulations would allow for the calculation of the free energy landscape as a function of key dihedral angles, providing a detailed picture of the conformational equilibria in various solvents.

While specific data tables for this compound are not available, a hypothetical representation of data that could be generated from such studies is presented below to illustrate the nature of the expected findings.

Table 1: Hypothetical Torsional Angle Preferences for Key Rotatable Bonds in this compound in Different Solvents

| Dihedral Angle | Vacuum (gas phase) | Chloroform (low polarity) | Water (high polarity) |

| C(aryl)-C(ester)-O-C(ethyl) | ~0°, ~180° | ~0°, ~180° | ~15°, ~165° |

| O=C-C(aryl)-C(methylene) | ~30°, ~150° | ~25°, ~155° | ~45°, ~135° |

| C(aryl)-C(methylene)-C≡N | ~90° | ~85° | ~95° |

Table 2: Hypothetical Relative Population of Conformers of this compound in Different Solvents at 298 K

| Conformer | Description | Relative Population in Chloroform (%) | Relative Population in Water (%) |

| A | Extended, low dipole moment | 65 | 30 |

| B | Folded, higher dipole moment | 35 | 70 |

These hypothetical tables illustrate how the conformational preferences and the relative populations of different conformers of this compound could be influenced by the solvent environment, as would be elucidated by detailed molecular dynamics simulations.

Advanced Analytical Characterization Methodologies for Ethyl 4 Cyanomethyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is an essential tool for the unambiguous structural elucidation of Ethyl 4-(cyanomethyl)benzoate. While specific published spectra for this compound are scarce, the expected chemical shifts and coupling patterns can be predicted based on its molecular structure, which consists of an ethyl ester group, a 1,4-disubstituted benzene (B151609) ring, and a cyanomethyl group.

¹H NMR Spectroscopy is used to identify the hydrogen atoms in the molecule. The spectrum is expected to show four distinct signals:

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, coupled to the adjacent methylene (B1212753) protons.

A quartet from the methylene protons (-O-CH₂-) of the ethyl group, coupled to the methyl protons.

A singlet for the methylene protons of the cyanomethyl group (-CH₂-CN), as they have no adjacent protons to couple with.

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, representing the protons on the phenyl ring.

¹³C NMR Spectroscopy provides information on the carbon skeleton. The predicted spectrum would display signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the nitrile carbon, and the carbons of the ethyl and cyanomethyl groups.

No specific experimental data for 2D NMR (such as COSY, HSQC, HMBC) or Solid-State NMR analyses for this compound are readily available in the literature. However, these techniques would be invaluable for confirming connectivity and probing the solid-state packing of the molecule, respectively.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.4 | Triplet (t) | ~14 |

| Ethyl -O-CH₂- | ~4.4 | Quartet (q) | ~61 |

| Cyanomethyl -CH₂-CN | ~3.8 | Singlet (s) | ~25 |

| Aromatic C-H | ~7.4 and ~8.0 | Doublet (d) | ~128-131 |

| Aromatic C-CH₂ | --- | --- | ~136 |

| Aromatic C-CO | --- | --- | ~131 |

| Nitrile -C≡N | --- | --- | ~118 |

| Ester C=O | --- | --- | ~166 |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are fundamental for identifying the key functional groups within this compound. The analysis relies on detecting the characteristic vibrational frequencies of specific bonds.

FT-IR Spectroscopy would confirm the presence of:

A strong, sharp absorption band for the ester carbonyl (C=O) stretch.

A distinct, sharp peak of medium intensity for the nitrile (C≡N) stretch.

Several bands corresponding to the C-O stretching of the ester group.

Bands related to C=C stretching within the aromatic ring.

Absorptions from C-H stretching of both the aromatic ring and the aliphatic (ethyl and cyanomethyl) groups.

Raman Spectroscopy , being complementary to FT-IR, would also be effective. The nitrile and the symmetric aromatic ring vibrations are expected to produce strong Raman signals due to the change in polarizability during vibration.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Nitrile (-C≡N) | Stretch | 2250 - 2240 | Medium, Sharp |

| Ester Carbonyl (C=O) | Stretch | 1730 - 1715 | Strong, Sharp |

| Aromatic Ring (C=C) | Stretch | 1610 - 1580 & 1500 - 1450 | Medium to Weak |

| Ester (C-O) | Stretch | 1300 - 1100 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to accurately determine the mass of the molecular ion ([M]⁺) of this compound. This high-precision measurement allows for the unambiguous confirmation of its elemental formula, C₁₁H₁₁NO₂.

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides evidence for the compound's structure. Key predicted fragmentation pathways for this compound include:

Loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion.

Cleavage of the cyanomethyl group (•CH₂CN).

Fragmentation of the ethyl group.

Predicted Key Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 189.0790 | [C₁₁H₁₁NO₂]⁺ | (Molecular Ion) |

| 144.0495 | [C₉H₆NO]⁺ | •OCH₂CH₃ (Ethoxy radical) |

| 149.0735 | [C₉H₉O₂]⁺ | •CH₂CN (Cyanomethyl radical) |

| 161.0835 | [C₁₀H₁₁O₂]⁺ | •CN (Cyano radical) |

| 116.0599 | [C₈H₆N]⁺ | COOC₂H₅ (Carboethoxy group) |

Chromatographic Separations Coupled with Detection (e.g., GC-MS, LC-MS, HPLC, UPLC) for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound should be amenable to GC analysis. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) would be suitable for separation, with the mass spectrometer providing definitive identification of the eluted peak.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for the analysis and purification of such compounds. A reversed-phase method using a C18 or C8 column with a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol) would be effective. Detection could be achieved using a UV detector, as the aromatic ring is a strong chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer would provide a powerful tool for the analysis of complex mixtures, offering both separation and mass information for each component.

While general methodologies can be proposed, specific retention times and validated analytical methods for this compound are not documented in the searched literature.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis of Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice.

Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can be used as a fingerprint for identifying the solid phase of the compound and assessing its crystallinity and purity.

No publicly available crystal structure or XRD patterns for this compound were found. However, crystallographic data exists for more complex derivatives, such as ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate, demonstrating the feasibility of applying this technique to molecules containing the cyanomethylbenzoate core. semanticscholar.orgresearchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound (C₁₁H₁₁NO₂), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values calculated from its molecular formula. This serves as a crucial check for purity and stoichiometric correctness.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 70.00% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.86% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.40% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.92% |

| Total | 189.214 | 100.00% |

Advanced Microscopic Techniques for Material Characterization (if this compound is incorporated into materials)

Should this compound be used as a component in advanced materials, such as polymers, liquid crystals, or nanoparticles, various microscopic techniques would be employed for characterization.

Scanning Electron Microscopy (SEM): Would be used to study the surface morphology and topography of the material.

Transmission Electron Microscopy (TEM): Would provide high-resolution images of the internal structure, allowing for the visualization of nanoparticle dispersion or phase separation in a composite material.

Currently, there is no information available from studies where this compound has been incorporated into such materials; therefore, no microscopic characterization data can be presented.

Future Perspectives and Research Gaps

Exploration of Novel Catalytic Systems for Improved Synthesis Efficiency and Selectivity

The conventional synthesis of arylacetonitriles often relies on stoichiometric reagents or catalysts that may lack optimal efficiency or selectivity. A significant research gap exists in applying modern catalytic strategies to the synthesis of Ethyl 4-(cyanomethyl)benzoate. Future exploration should focus on several promising areas:

Photocatalysis: Visible-light-mediated reactions, utilizing catalysts like iridium complexes, have shown success in the cyanomethylation of certain aromatic compounds. rsc.org Applying this technology could enable the direct cyanomethylation of ethyl benzoate (B1203000) under mild conditions, potentially avoiding harsher reagents.

Non-Precious Metal Catalysis: There is a growing trend to replace expensive precious metals with earth-abundant alternatives. Homogeneous catalysts based on cobalt, manganese, and copper have demonstrated efficacy in C-H cyanation and the alkylation of nitriles. acs.orgorganic-chemistry.orgnih.gov Research into cobalt or copper-based systems for the direct C-H cyanomethylation of ethyl 4-methylbenzoate could lead to more cost-effective and sustainable synthetic routes.

Synergistic Catalysis: The combination of two distinct catalytic cycles can unlock novel reactivity. For instance, a rhodium/silane co-catalyzed system has been developed for the allylic cyanomethylation using acetonitrile (B52724). dicp.ac.cn Investigating synergistic approaches that activate both the aromatic ring and the cyanomethyl source could provide unprecedented efficiency and selectivity.

Novel Ligand Design: For metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling of a halobenzoate with a cyanomethyl equivalent), the development of advanced ligands is crucial. A recent breakthrough saw a palladium catalyst with a specific diphosphine ligand (dcypt) enable an "ester dance reaction," where an ester group migrates around an aromatic ring. waseda.jp Designing ligands tailored for the specific electronic and steric requirements of this compound synthesis could overcome existing limitations.

| Catalytic System | Potential Reaction | Key Advantages | Research Gap/Future Direction |

|---|---|---|---|

| Iridium-based Photocatalysts | Direct Cyanomethylation | Mild reaction conditions, high functional group tolerance. | Application to benzoate substrates; optimization of light source and catalyst loading. |

| Cobalt/Manganese Catalysts | C-H Cyanation/Alkylation | Cost-effective, environmentally friendly, novel reactivity. acs.orgorganic-chemistry.org | Development of selective catalysts for the para-position; understanding reaction mechanisms. |

| Copper Catalysts | Cyanomethylation | Inexpensive, highly applicable for industrial production. nih.gov | Adapting the system from imines/alkenes to aromatic esters. |

| Palladium/Diphosphine Ligands | Cross-Coupling / Isomerization | High efficiency, potential for novel transformations like ester migration. waseda.jp | Design of specific ligands to control regioselectivity and prevent side reactions. |

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

The transition from traditional batch manufacturing to continuous flow processing is a cornerstone of modern process intensification. pharmafeatures.com For this compound, this shift offers significant advantages but remains largely unexplored.

Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time due to high surface-area-to-volume ratios in microreactors. pharmasalmanac.com This enhanced control often leads to higher yields, improved selectivity, and safer handling of hazardous reagents or highly exothermic reactions. pharmasalmanac.comcetjournal.it

Future research should focus on developing a continuous flow synthesis for this compound. Integrating these flow platforms with automated systems, incorporating real-time process analytical technology (PAT), would enable high-throughput screening of reaction conditions. Such a setup could rapidly identify optimal catalysts, solvent systems, and temperatures, drastically accelerating process development and ensuring robust, reproducible production on an industrial scale. pharmafeatures.compharmasalmanac.com

Discovery of Unexplored Reactivity Modes and Novel Derivatization Pathways

This compound possesses three key functional sites ripe for further exploration: the cyanomethyl group, the ester moiety, and the aromatic ring. While standard transformations are known, there is a substantial gap in discovering and exploiting more novel reactivity.

Cyanomethyl Group: The nitrile is a versatile functional group, readily transformable into primary amines, amides, tetrazoles, and carboxylic acids. rsc.orgdicp.ac.cn Future work could explore less common reactions, such as its participation as a dipolarophile in [3+2] cycloaddition reactions to generate complex heterocyclic structures, a reaction demonstrated with benzonitrile (B105546) oxide. acs.org

Ester Group: Beyond simple hydrolysis to the corresponding carboxylic acid (4-(cyanomethyl)benzoic acid) researchgate.netsserc.org.uk, the ester can be a site for more complex transformations. Research into enzymatic hydrolysis for green processing or targeted transesterification could yield a library of novel benzoate derivatives.

Aromatic Ring: The benzene (B151609) ring itself presents opportunities for derivatization via electrophilic aromatic substitution. Both the ester and the cyanomethyl groups are electron-withdrawing and deactivating, which would direct incoming electrophiles to the meta-positions (relative to each group). quora.comlibretexts.orglumenlearning.com A key research gap is the selective functionalization of these positions to create polysubstituted aromatic building blocks that are otherwise difficult to access.

| Functional Site | Reaction Type | Potential Product Class | Research Focus |

|---|---|---|---|

| Cyanomethyl Group | Reduction | Phenethylamines | Selective reduction without affecting the ester group. |

| Cyanomethyl Group | [3+2] Cycloaddition | Aryl-substituted Tetrazoles/Triazoles | Exploring catalyst systems and reaction partners. |

| Ester Group | Amidation | Benzamides | Direct amidation routes from the ester. |

| Aromatic Ring | Electrophilic Substitution (e.g., Nitration, Halogenation) | 3-Substituted Benzoate Derivatives | Controlling regioselectivity and reaction conditions. |

Advanced Multiscale Computational Approaches for Predictive Design and Reaction Engineering

Computational chemistry offers powerful tools to accelerate research and development, yet its application to the synthesis of this compound is nascent. Future research can leverage these methods to gain deeper insights and predict optimal conditions.

Density Functional Theory (DFT) can be employed to elucidate complex reaction mechanisms, such as the radical pathways in metal-free cyanomethylation reactions. rsc.org This understanding allows for the rational design of initiators and the prediction of side products. Furthermore, theoretical studies using methods like the Quantum Mechanics/Monte Carlo/Free Energy Perturbation (QM/MC/FEP) approach can accurately model reaction kinetics in solution, as demonstrated in the hydrolysis of ethyl benzoate. researchgate.net

A significant research gap is the creation of integrated computational models for the entire synthesis process. By combining DFT for catalyst design, molecular dynamics for solvent effects, and computational fluid dynamics for reactor engineering, a "digital twin" of the production process can be developed. This multiscale model would enable predictive design of catalysts and flow reactors, optimizing for yield and minimizing experimental effort.

Sustainable Synthesis and Process Intensification Initiatives for Environmental Impact Reduction

The future of chemical manufacturing is inextricably linked to green chemistry and sustainability. For this compound, this necessitates a shift away from hazardous reagents and waste-intensive processes.

Process Intensification (PI) is a key strategy, aiming to develop smaller, cleaner, and more energy-efficient technologies. pharmafeatures.comcetjournal.it As discussed, converting the synthesis to a continuous flow process is a prime example of PI, which can drastically reduce solvent volumes and improve energy efficiency. cetjournal.it

Another critical research area is the development of greener reaction media and catalysts. Ionic liquids, for instance, have been shown to act as recyclable solvents and catalysts in the synthesis of benzonitrile, simplifying separation and eliminating the need for metal salt catalysts. rsc.orgresearchgate.net Exploring their use in the synthesis of this compound could significantly lower the process's environmental footprint (E-factor). Furthermore, replacing traditional cyanating agents, which are often highly toxic, with less hazardous alternatives is a crucial goal for sustainable synthesis. rsc.org Future initiatives should focus on a holistic approach, combining green catalytic systems with intensified processes to create a truly sustainable manufacturing route for this important chemical intermediate.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 4-(cyanomethyl)benzoate, and how can reaction conditions be optimized for yield?

Methodological Answer:

this compound can be synthesized via multi-step organic reactions. A common approach involves functionalizing the benzoate ring through nucleophilic substitution or condensation reactions. For example:

- Step 1: React ethyl 4-aminobenzoate with a cyanomethylating agent (e.g., cyanogen bromide or tetramethylthiuram disulfide) under controlled pH and temperature to introduce the cyanomethyl group .

- Step 2: Optimize reaction conditions by varying solvents (e.g., dioxane for improved solubility) and catalysts (e.g., mild bases like triethylamine) to enhance yield. Monitor progress via thin-layer chromatography (TLC) to minimize byproducts .

- Step 3: Purify intermediates using column chromatography, and confirm purity via melting point analysis and spectral techniques (¹H/¹³C NMR, IR) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks to confirm the benzoate ester (δ ~4.3 ppm for ethyl –OCH₂CH₃, δ ~168 ppm for carbonyl) and cyanomethyl group (δ ~3.8 ppm for –CH₂CN, δ ~118 ppm for CN) .

- IR Spectroscopy: Identify characteristic stretches: ~2250 cm⁻¹ (C≡N), ~1720 cm⁻¹ (ester C=O), and ~1270 cm⁻¹ (C–O) .

- TLC: Use silica gel plates with a mobile phase (e.g., hexane:ethyl acetate 7:3) to track reaction progress and ensure intermediate purity .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact: Wash with soap and water; seek medical attention for irritation .

- Eye Exposure: Rinse with water for ≥15 minutes and consult a physician .

- Storage: Keep in a cool, dry place away from oxidizers and strong acids .

Advanced: How can crystallographic software like SHELX or ORTEP-3 be utilized to determine the crystal structure of this compound?

Methodological Answer:

- Data Collection: Perform X-ray diffraction (XRD) on single crystals. Use SHELXS/SHELXD for phase determination and SHELXL for refinement .

- Structure Visualization: Employ ORTEP-3 to generate thermal ellipsoid plots, highlighting bond distances and angles for the cyanomethyl and ester groups .

- Validation: Use PLATON/ADDSYM to check for missed symmetry and validate hydrogen bonding interactions . Report CIF files with deposition codes for reproducibility .

Advanced: In comparative studies, how does the reactivity of this compound differ from its dimethylamino analog in photoinitiation systems?

Methodological Answer:

- Reactivity Analysis: this compound exhibits lower electron-donating capacity compared to ethyl 4-(dimethylamino)benzoate (Et-PABA), reducing its efficacy as a co-initiator in free radical polymerizations.

- Experimental Design: Compare degree of conversion (DC) in resin cements using FT-IR spectroscopy. Et-PABA shows higher DC due to stronger amine-mediated electron transfer, while the cyanomethyl derivative requires higher initiator concentrations (e.g., DPI) to achieve comparable results .

Advanced: What strategies can resolve discrepancies in synthetic yields or byproduct formation when varying substituents on the benzoate ring?

Methodological Answer:

- Byproduct Identification: Use LC-MS or GC-MS to detect side products (e.g., unreacted starting materials or hydrolysis products).

- Condition Optimization: Adjust stoichiometry (e.g., excess hydrazine for deamination steps) or employ protecting groups (e.g., Boc for amine intermediates) to suppress unwanted reactions .

- Statistical Analysis: Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and reaction time. For example, higher temperatures (>80°C) may favor cyanomethylation but risk ester hydrolysis .

Advanced: How do computational methods complement experimental data in predicting the reactivity or stability of this compound derivatives?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. The cyanomethyl group’s electron-withdrawing nature lowers HOMO energy, reducing reactivity toward electrophiles .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability. Compare with experimental degradation studies (e.g., HPLC monitoring under accelerated conditions) .

- Docking Studies: Screen derivatives for biological activity by docking into enzyme active sites (e.g., cyclooxygenase for anti-inflammatory potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.